molecular formula C19H24N4O2S B2693483 N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1112278-06-4

N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2693483
CAS No.: 1112278-06-4
M. Wt: 372.49
InChI Key: APQYHMOEYOUQBC-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a small-molecule compound featuring a pyrimidine core substituted with a piperidine ring and a sulfanyl acetamide side chain. The 4-methoxyphenylmethyl group attached to the acetamide nitrogen distinguishes it from structurally related analogs. This compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding affinity, given the balance between the electron-donating methoxy group and the lipophilic piperidine moiety.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-25-16-7-5-15(6-8-16)12-20-18(24)13-26-19-11-17(21-14-22-19)23-9-3-2-4-10-23/h5-8,11,14H,2-4,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQYHMOEYOUQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 6-(piperidin-1-yl)pyrimidine-4-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-hydroxybenzyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Notable Properties / Applications References
Target Compound : N-[(4-Methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide Not explicitly provided - Piperidine-substituted pyrimidine
- 4-Methoxyphenylmethyl acetamide
Likely optimized for solubility & binding
M179-0213 C₁₈H₁₉F₃N₄OS 392.43 - 3-Trifluoromethylphenyl acetamide
- Same pyrimidine-piperidine core
High lipophilicity due to CF₃ group
N-(4-Fluoro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C₂₄H₂₆FN₅O₂S 467.56 - 4-Methoxyphenylpiperazine substituent
- Fluorophenyl group
Enhanced polarity from piperazine
N-(2,4,6-Trimethylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide C₂₆H₃₁N₅O₂S 477.63 - Trimethylphenyl group
- Extended piperazine substituent
Potential CNS activity due to bulk
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide C₂₂H₂₃BrN₄O₃S₂ 535.47 - Bromopyrimidine
- Sulfonamide instead of acetamide
Possible protease inhibition
2-[[11-(Hydroxymethyl)...tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide C₃₀H₂₉N₅O₄S 555.65 - Complex tricyclic framework
- Hydroxymethyl group
Rigid structure for selective binding

Structural and Functional Insights:

Core Modifications :

  • The piperidine-pyrimidine core is conserved across analogs, but substitutions at the pyrimidine 2- and 6-positions (e.g., bromine in , piperazine in ) modulate electronic properties and steric bulk.
  • The sulfanyl acetamide side chain is critical for hydrogen bonding and hydrophobic interactions. Replacing acetamide with sulfonamide (as in ) alters polarity and target selectivity.

Substituent Effects: 4-Methoxyphenyl groups (e.g., ) enhance solubility via electron donation and hydrogen bonding, whereas trifluoromethyl groups () increase lipophilicity and metabolic stability. Piperazine vs.

Crystallographic Data :

  • Piperidine rings adopt chair conformations (), and molecular packing is stabilized by N—H⋯N hydrogen bonds and π-π stacking (centroid distances ~3.4 Å). The target compound’s methoxyphenyl group may influence crystal packing via weak C—H⋯O interactions.

Synthetic Strategies :

  • Analogs are synthesized via EEDQ-mediated coupling () or nucleophilic substitution on pyrimidine intermediates. The target compound likely requires similar methods to introduce the 4-methoxyphenylmethyl group.

Biological Implications :

  • Compounds with bulky substituents (e.g., ) may exhibit selectivity for less-accessible binding pockets.
  • Electron-withdrawing groups (e.g., CF₃ in ) could enhance binding to targets requiring charge stabilization.

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